molecular formula C32H44O7 B122086 Ciclesonide CAS No. 141845-82-1

Ciclesonide

Cat. No.: B122086
CAS No.: 141845-82-1
M. Wt: 540.7 g/mol
InChI Key: LUKZNWIVRBCLON-FOMURGDPSA-N
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Mechanism of Action

Ciclesonide is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) following intranasal application . Des-ciclesonide has anti-inflammatory activity . Glucocorticoids such as this compound can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses .

Safety and Hazards

Ciclesonide is classified as having reproductive toxicity, Category 2 . It is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining, reading, and following all safety instructions before use .

Future Directions

Ciclesonide is used to prevent difficulty breathing, chest tightness, wheezing, and coughing caused by asthma in adults and children 12 years of age and older . It is not used for an attack that has already started . For this medicine to help prevent asthma attacks, it must be used every day in regularly spaced doses, as ordered by your doctor .

Relevant Papers Several papers have been published on this compound. A study published in JAMA Internal Medicine evaluated the efficacy of inhaled this compound for outpatient treatment of adolescents and adults with symptomatic COVID-19 . Another study published in the Brazilian Journal of Otorhinolaryngology conducted a systematic review and meta-analysis of the efficacy and safety of this compound for the treatment of perennial allergic rhinitis . A preprint on medRxiv also discussed the potential of this compound as a treatment for COVID-19 .

Chemical Reactions Analysis

Ciclesonide undergoes several chemical reactions, including hydrolysis and esterification. Upon deposition in the lungs, this compound is hydrolyzed by esterases to form the active metabolite des-ciclesonide . This metabolite can further undergo reversible esterification with fatty acids . The primary reagents involved in these reactions are esterases, which catalyze the hydrolysis process.

Properties

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

CAS No.

141845-82-1

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1

InChI Key

LUKZNWIVRBCLON-FOMURGDPSA-N

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

physical_description

Solid

Pictograms

Health Hazard

solubility

1.57e-03 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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